

Application Note: Mass Spectrometry Analysis of Boc-D-Valine

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-3-methylbutanoic acid

Cat. No.: B152230

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the analysis of Boc-D-Valine using mass spectrometry. It includes detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. This guide is intended for researchers in peptide synthesis, pharmaceutical development, and biotechnology who utilize Boc-D-Valine as a protected amino acid building block.[1]

Introduction

Boc-D-Valine is an N-terminally protected form of the D-isomer of valine, a branched-chain amino acid. The tert-butyloxycarbonyl (Boc) protecting group is widely used in solid-phase peptide synthesis to prevent unwanted reactions at the amine terminus during peptide chain elongation.[1] Accurate and reliable analytical methods are crucial for verifying the identity and purity of Boc-D-Valine and for monitoring its incorporation into peptides. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of such compounds.[2]

Physicochemical Properties

Property	Value
Synonyms	Boc-D-Val-OH
CAS Number	22838-58-0
Molecular Formula	C ₁₀ H ₁₉ NO ₄
Molecular Weight	217.26 g/mol [3]
Appearance	White powder
Melting Point	79-87°C

Experimental Protocols

Sample Preparation

This protocol describes the preparation of a Boc-D-Valine standard solution for direct infusion or LC-MS/MS analysis.

Materials:

- Boc-D-Valine standard
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of Boc-D-Valine and dissolve it in acetonitrile to prepare a 1 mg/mL stock solution.

- **Working Solution Preparation:** Dilute the stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid to achieve the desired concentration for analysis (e.g., 1 µg/mL).
- **Vortexing:** Vortex the working solution thoroughly to ensure homogeneity.
- **Transfer:** Transfer the working solution to an appropriate autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2][4]
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	A linear gradient tailored to the specific application, for example, starting with 5% B, increasing to 95% B over several minutes.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	5 - 10 µL

MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	Optimized for the specific instrument, typically 3-4 kV
Source Temperature	120 - 150°C
Desolvation Gas Flow	Instrument dependent, typically 600-800 L/hr
Collision Gas	Argon

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Boc-D-Valine by LC-MS/MS. The precursor ion corresponds to the protonated molecule $[M+H]^+$. The product ions are characteristic fragments observed upon collision-induced dissociation (CID). The most abundant fragmentations of Boc-protected amino acids are the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[5]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Proposed Fragmentation
Boc-D-Valine	218.3	162.2	$[M+H - C_4H_8]^+$
Boc-D-Valine	218.3	118.1	$[M+H - C_5H_8O_2]^+$

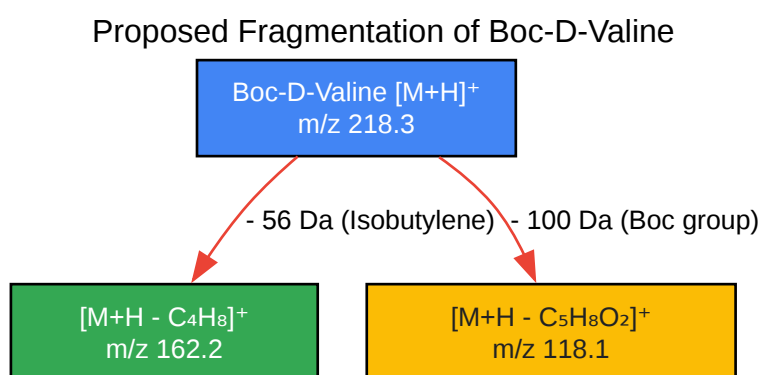
Collision energies should be optimized for the specific instrument but typically range from 10-30 eV.

Visualizations



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Caption: Workflow for Boc-D-Valine analysis.



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Caption: Fragmentation of Boc-D-Valine in MS/MS.

Conclusion

The protocols and data presented in this application note provide a robust framework for the mass spectrometry analysis of Boc-D-Valine. The use of LC-MS/MS with ESI and MRM detection allows for high selectivity and sensitivity, making it an ideal method for quality control and reaction monitoring in research and development settings. The characteristic fragmentation pattern of the Boc protecting group provides a reliable diagnostic tool for the identification of Boc-D-Valine.

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